Cilazapril

描述

Cilazapril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, enalapril. It is a member of the ACE inhibitor family, which is a class of drugs used to treat hypertension and congestive heart failure. It is an orally active agent that is metabolized in the liver to enalaprilat, its active form, which is responsible for its pharmacological effects. This compound has been widely studied in clinical trials and is a well-tolerated drug with few side effects.

科学研究应用

对脑小动脉的影响

Cilazapril 在降低脑小动脉的脑膜小动脉压力和外径方面比肼苯哒嗪更有效 (Hajdu, Heistad, & Baumbach, 1991)。

治疗高血压

它是一种有效且安全的轻中度原发性高血压治疗方法,总反应率为 50-60% (Szucs & Schneeweiss, 1992)。

心肌梗死后重塑

心肌梗死 (MI) 后,this compound 改善了不利的重塑过程,减轻了收缩和舒张功能障碍的进展,并防止了异常的心脏基因表达 (Yoshiyama et al., 1998)。

慢性缺氧性肺动脉高压

它通过抑制由 TNF 和氧自由基引起的对肺部损伤,保护大鼠免受慢性缺氧性肺动脉高压和低氧血症的影响 (Zhang Dm, Zou Xy, & Xin Dl, 1994)。

改善高血压中的动脉功能

this compound 改变胰岛素抵抗,减少内皮,逆转左心室肥大,并改善高血压患者的动脉功能 (Wang Gui-zhen, 2002)。

糖尿病高血压状况

它使内皮改变正常化并减少基底膜厚度,有可能改善糖尿病高血压状况下的血视网膜屏障 (Dosso, Rungger‐Brändle, & Leuenberger, 2004)。

心脏肥大和冠状动脉血管储备

this compound 的长期治疗可以预防自发性高血压大鼠左心室肥大的发展和冠状动脉血管储备的减少 (Clozel & Hefti, 1988)。

作为 ACE 抑制剂

this compound 是一种强效、特异、长效的血管紧张素转换酶 (ACE) 抗高血压抑制剂 (Natoff et al., 1985)。

高血压糖尿病患者的肾功能

this compound 治疗改善了慢性肾衰竭的高血压糖尿病患者的血压控制和肾功能 (Bursztyn, Kobrin, Fidel, & Ben-Ishay, 1991)。

心肌缺血再灌注中的自由基清除

在心肌缺血再灌注模型中,它具有清除自由基的潜力 (Haklar et al., 1995)。

对高血压大鼠冠状动脉血流的影响

this compound 是增加高血压大鼠最大冠状动脉血流最有效的药物 (Clozel, Véniant, Hess, & Sprecher, 1991)。

对血管成形术后再狭窄的影响

以 5 mg bid 的剂量长期使用不能预防再狭窄或对经皮冠状动脉腔内成形术 (PTCA) 后的总体临床结果产生有利影响 (Wilkins, 1992)。

改善冠心病的心肌灌注

this compound 改善了冠心病患者运动中的区域性心肌灌注 (Gasic, Dudczak, Korn, & Kleinbloesem, 1990)。

作用机制

Target of Action

Cilazapril primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting the production of angiotensin II, this compound indirectly affects several biochemical pathways. The primary pathway is the RAAS, where it reduces sodium and water reabsorption and decreases vasoconstriction . The combined effect of these actions results in a decrease in vascular resistance, and therefore, blood pressure .

Pharmacokinetics

This compound is a prodrug that is hydrolyzed after absorption to its main metabolite, cilazaprilat . The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By inhibiting ACE, this compound decreases sodium and water reabsorption and reduces vasoconstriction . These actions collectively result in a decrease in vascular resistance, leading to a reduction in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of moisture in the surrounding environment can affect the kinetic model of this compound degradation in the solid state . Additionally, the ingestion of food immediately before the administration of this compound can reduce the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the bioavailability of cilazaprilat by 14% .

安全和危害

未来方向

Prescribers in New Zealand are highly reliant on cilazapril as their “go-to” ACE inhibitor, but this prescribing is out of step with many other countries where this compound is infrequently used . From 1 May, 2021, this compound will no longer be funded for new patients . While this compound may be prescribed by endorsement to existing patients, this should be used as an opportunity to proactively switch patients to another ACE inhibitor, angiotensin II receptor blocker (ARB) or another medicine .

生化分析

Biochemical Properties

Cilazapril is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This compound causes an increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations . It interacts with ACE, inhibiting the conversion of angiotensin I to the vasoconstrictor angiotensin II .

Cellular Effects

This compound inhibits the production of angiotensin II, leading to decreased sodium and water reabsorption (via aldosterone) and decreased vasoconstriction . The combined effect of this is a decrease in vascular resistance, and therefore, blood pressure . By doing so, it influences cell function by affecting cell signaling pathways related to fluid balance and blood pressure regulation .

Molecular Mechanism

This compound is a potent, reversible angiotensin-converting enzyme (ACE) inhibitor . It competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This leads to a decrease in sodium and water reabsorption and a decrease in vasoconstriction .

Temporal Effects in Laboratory Settings

In humans, the maximum degree of ACE inhibition exceeded 90%, even after low doses of this compound (1.25mg) and was apparent about 2 to 3 hours after administration . ACE activity remained below baseline values for up to 72 hours after a single dose . Despite the long terminal phase elimination half-life of 40 to 50 hours, drug accumulation did not usually occur over 2 weeks’ administration, although some accumulation was noted in patients with congestive heart failure .

Dosage Effects in Animal Models

In animal models, single doses of this compound elicited a significant reduction of blood pressure which lasted about 6 hours . The antihypertensive effect was maximal 3 to 7 days after starting daily treatment .

Metabolic Pathways

This compound is a prodrug which is hydrolyzed to the active angiotensin-converting enzyme (ACE) inhibitor cilazaprilat after absorption . This process involves the interaction with enzymes responsible for the hydrolysis of the prodrug. The resulting cilazaprilat then interacts with ACE, leading to the inhibition of the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is well absorbed following oral administration, rapidly converted to active metabolite, cilazaprilat . Cilazaprilat is eliminated unchanged by the kidneys (91%) . The distribution of this compound and its active metabolite within cells and tissues is influenced by these transport processes .

Subcellular Localization

The subcellular localization of this compound and its active metabolite, cilazaprilat, is primarily extracellular due to their role in inhibiting the angiotensin-converting enzyme (ACE) located on the surface of cells, particularly endothelial cells

属性

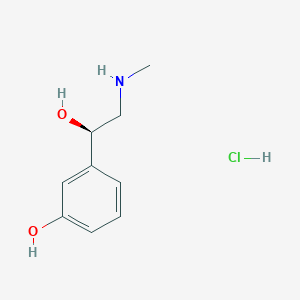

IUPAC Name |

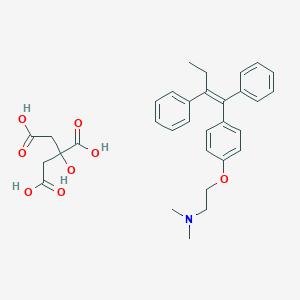

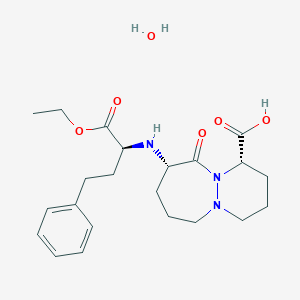

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRZBPFGBRIWSN-YOTVLOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88768-40-5 (anhydrous) | |

| Record name | Cilazapril [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00238846 | |

| Record name | Cilazapril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92077-78-6 | |

| Record name | Cilazapril monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92077-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilazapril [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092077786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilazapril monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILAZAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KW7PI29F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Cilazapril and what is its mechanism of action?

A1: this compound is an orally administered, long-acting angiotensin-converting enzyme (ACE) inhibitor. [, , , , , ] It acts as a prodrug, being metabolized in the liver to its active metabolite, Cilazaprilat. [, , ] Cilazaprilat is a potent and specific inhibitor of ACE, with an IC50 of 1.9 nM in rabbit lung tissue. [] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , , ]

Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS)?

A2: this compound, through its active metabolite Cilazaprilat, inhibits ACE, leading to a decrease in angiotensin II levels. [, ] This decrease in angiotensin II results in reduced aldosterone secretion and an increase in plasma renin activity. [, ] This overall modulation of the RAAS contributes to its antihypertensive effects.

Q3: Does this compound affect regional blood flow?

A3: Yes, studies in spontaneously hypertensive rats (SHR) have shown that chronic this compound treatment can induce general peripheral vasodilation, leading to decreased regional vascular resistance in most organs, except the heart. [] Interestingly, this compound increased renal blood flow without affecting total cardiac output. []

Q4: Can this compound impact cardiac hypertrophy?

A4: Studies in SHR suggest that chronic this compound administration can prevent the development of cardiac hypertrophy. [] This effect is likely related to its blood pressure-lowering effect and potential preload- and afterload-reducing properties. []

Q5: Does this compound influence the fibrinolytic system?

A5: Research indicates that this compound may enhance fibrinolytic activity. [] This effect is thought to be linked to the drug's ability to stimulate the release of plasminogen activators from the vascular endothelium. []

Q6: What is the pharmacokinetic profile of this compound?

A6: this compound is rapidly absorbed after oral administration and is rapidly hydrolyzed to its active metabolite, Cilazaprilat, in the liver. [, , ] The peak plasma concentration of Cilazaprilat is reached around 1.7 hours after oral administration of this compound. [] this compound exhibits a biphasic elimination profile, with a terminal half-life of around 45 hours. [] This long half-life allows for once-daily dosing. [, , , , ]

Q7: Does age affect the pharmacokinetics of this compound?

A7: Studies comparing elderly and young healthy volunteers found that while Cilazaprilat reaches higher peak plasma concentrations in the elderly, the overall age-related changes in Cilazaprilat pharmacokinetics and ACE inhibition are minimal. []

Q8: How does renal impairment affect this compound's pharmacokinetics?

A8: Similar to other ACE inhibitors, renal impairment influences the pharmacokinetics of this compound and Cilazaprilat, leading to increased plasma concentrations and prolonged half-lives, especially when creatinine clearance is below 15 mL/min. [] Dose adjustments are necessary for patients with renal impairment, particularly those on hemodialysis. [, ]

Q9: What are the clinical applications of this compound?

A10: this compound is clinically used for treating hypertension and congestive heart failure. [, , , , ] In hypertensive patients, this compound effectively lowers blood pressure, both as monotherapy and in combination with hydrochlorothiazide. [, , , , , , ] In congestive heart failure, this compound improves hemodynamic parameters and functional capacity. []

Q10: Does this compound offer benefits beyond blood pressure reduction in hypertension?

A11: Research suggests that this compound may provide additional benefits like improving aortic compliance and potentially reducing the risk of thromboembolic complications by enhancing fibrinolytic activity. [, ]

Q11: Are there any studies investigating the effect of this compound on atherosclerotic progression?

A12: Yes, a study on patients with coronary artery disease and carotid artery plaque showed that long-term this compound treatment significantly improved endothelial function and reduced carotid intima-media thickness, suggesting a potential beneficial effect on atherosclerotic progression. []

Q12: What is the safety profile of this compound?

A14: this compound has been shown to be generally well-tolerated in clinical trials. [, , , , ] The most common adverse effects reported include dizziness, cough, dyspnea, fatigue, angina pectoris, and headache. []

Q13: What is the relationship between this compound's structure and its activity?

A15: While the provided research does not delve deeply into specific structure-activity relationships for this compound, it does highlight that its conversion to the active diacid metabolite, Cilazaprilat, is crucial for its ACE inhibitory activity. [, ] This emphasizes the importance of the ester prodrug design for this compound's pharmacokinetic and pharmacodynamic profile.

Q14: Are there any studies on developing transdermal delivery systems for this compound?

A16: Research exploring the transdermal delivery of this compound involved designing and synthesizing various ester-based prodrugs with improved physicochemical properties for skin permeation. [] These prodrugs were formulated into transdermal therapeutic systems (TTS) and showed promising results in terms of stability, formulate-ability, and skin permeability compared to oral this compound formulations, highlighting the potential for developing transdermal this compound therapies. []

Q15: What analytical techniques are commonly used to measure this compound and Cilazaprilat concentrations?

A17: Radioenzymatic methods have been widely employed to measure plasma Cilazaprilat concentrations and assess plasma ACE activity. [, , , , ] High-performance liquid chromatography (HPLC) methods coupled with ultraviolet detection (UV) have also been developed and validated for the simultaneous determination of this compound and Cilazaprilat in human plasma. [] These methods offer sensitive and specific quantification of the drug and its active metabolite for pharmacokinetic and bioequivalence studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。